Cas no 20839-06-9 (PHORBOL-12-MONOMYRISTATE)

PHORBOL-12-MONOMYRISTATE structure
Product name:PHORBOL-12-MONOMYRISTATE
PHORBOL-12-MONOMYRISTATE Chemical and Physical Properties
Names and Identifiers
-
- PHORBOL-12-MONOMYRISTATE
- 1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxotetracyclo[8.5.0.0^{2,6}.0^{11,13}]pentadeca-3,8-dien-14-yl tetradecanoate
- phorbol 12-monomyristate
- phorbol 12-Myristate
- Phorbol-(12)-n-tetradecanoat
- Tetradecanoic acid, 1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b,9a-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1a-alpha,1b-beta,4a-beta,7a-alpha,7b-alpha,8-alpha,9-beta,9a-alpha))-
- 20839-06-9
- 365F3KD8DE
- Phorbol-12-myristate
- DTXSID50943079
- phorbol myristic acid
- Tetradecanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b,9a-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester
- 4a,7b,9a-Trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl tetradecanoate
- Tetradecanoic acid, 1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b,9a-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester, [1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha)]-
- 12-o-tetradecanoylphorbol
- Phorbol (12)-tetradecanoate
- BRN 2319156
- SCHEMBL258513
- [(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate
- Tetradecanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b,9a-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester
-
- Inchi: InChI=1S/C34H54O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-27(36)41-30-23(3)33(39)25(28-31(4,5)34(28,30)40)19-24(21-35)20-32(38)26(33)18-22(2)29(32)37/h18-19,23,25-26,28,30,35,38-40H,6-17,20-21H2,1-5H3/t23-,25+,26-,28-,30-,32-,33-,34-/m1/s1
- InChI Key: XLCISDOVNFLSGO-VONOSFMSSA-N
- SMILES: CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C
Computed Properties
- Exact Mass: 574.38700
- Monoisotopic Mass: 574.38695406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 41
- Rotatable Bond Count: 15
- Complexity: 1050
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 124Ų
- XLogP3: 6
Experimental Properties
- PSA: 124.29000
- LogP: 5.18210
PHORBOL-12-MONOMYRISTATE Security Information
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- Hazard Category Code: 26/27/28-36/37/38
- Safety Instruction: 26-27-36/37/39-45
- RTECS:XB8580000
-
Hazardous Material Identification:
PHORBOL-12-MONOMYRISTATE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-296071A-5mg |
Phorbol-12-monomyristate, |
20839-06-9 | 5mg |
¥5806.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296071A-5 mg |
Phorbol-12-monomyristate, |
20839-06-9 | 5mg |
¥5,806.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296071-1 mg |
Phorbol-12-monomyristate, |
20839-06-9 | 1mg |
¥1,421.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-296071-1mg |
Phorbol-12-monomyristate, |
20839-06-9 | 1mg |
¥1421.00 | 2023-09-05 |
PHORBOL-12-MONOMYRISTATE Related Literature
-
Yohei Kanemura,Meiko Kanazawa,Satoru Hashimoto,Yuri Hayashi,Erina Fujiwara,Ayako Suzuki,Takashige Ishii,Masakazu Goto,Hiroshi Nozaki,Takanori Inoue,Hiroki Takanari Analyst 2022 147 2843
-
Ji Zhou,Yang Li,Jiaoning Shen,Qiang Li,Rui Wang,Yufang Xu,Xuhong Qian RSC Adv. 2014 4 51589
-
ZhuanZhuan Shi,XiaoShuai Wu,LiXia Gao,YunLi Tian,Ling Yu Anal. Methods 2014 6 4446
-
Wanying Zhu,Mengdan Tao,Yuan Hong,Shanshan Wu,Chu Chu,Zhilong Zheng,Xiao Han,Qian Zhu,Min Xu,Andrew G. Ewing,Xing Guo,Yan Liu Chem. Sci. 2022 13 6217
-
5. Few layer graphene does not affect the function and the autophagic activity of primary lymphocytesDiane Murera,Sowmya Malaganahalli,Cristina Martín,Giacomo Reina,Jean-Daniel Fauny,Hélène Dumortier,Ester Vázquez,Alberto Bianco Nanoscale 2019 11 10493
-
Yingying Xu,Liming Wang,Ru Bai,Tianlu Zhang,Chunying Chen Nanoscale 2015 7 16100
-
M. S. Chan,D. Xu,L. Guo,D. Y. Tam,L. S. Liu,Y. Chen,M. S. Wong,P. K. Lo Org. Biomol. Chem. 2015 13 7307
-
Wanying Zhu,Mengdan Tao,Yuan Hong,Shanshan Wu,Chu Chu,Zhilong Zheng,Xiao Han,Qian Zhu,Min Xu,Andrew G. Ewing,Xing Guo,Yan Liu Chem. Sci. 2022 13 6217
-
Komal Rao,Talat Roome,Sabahat Aziz,Anam Razzak,Ghulam Abbas,Muhammad Imran,Tooba Jabri,Jasra Gul,Munawar Hussain,Bushra Sikandar,Shaheen Sharafat,Muhammad Raza Shah J. Mater. Chem. B 2018 6 4486
-
Jessica Walker,Katharina Schueller,Lisa-Marie Schaefer,Marc Pignitter,Laura Esefelder,Veronika Somoza Food Funct. 2014 5 74
20839-06-9 (PHORBOL-12-MONOMYRISTATE) Related Products
- 115905-51-6(Tetradecanoic acid,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester)
- 37558-16-0(Phorbol 12,13-dibutyrate)
- 37558-17-1(Hexanoic acid,1,1'-[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester)
- 16561-29-8(Phorbol 12-myristate 13-acetate)
- 24928-15-2(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 24928-17-4(Phorbol-12,13-didecanoate)
- 898651-06-4(3-(4-ethoxyphenyl)amino-6-(4-methylphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one)
- 1021910-58-6(3-bromo-2-(2,5-dimethyl-1h-pyrrol-1-yl)pyridine)
- 2228431-66-9(2-(2-bromopyridin-3-yl)-1,1-difluoropropan-2-amine)
- 17345-51-6(BZL-NLE-OH)
Recommended suppliers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
CN Supplier
Reagent

Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent

Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk

Hebei Ganmiao New material Technology Co., LTD
Gold Member
CN Supplier
Bulk

Hubei Changfu Chemical Co., Ltd.
Gold Member
CN Supplier
Bulk
